molecular formula C14H20O7 B7887326 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Cat. No. B7887326
M. Wt: 300.30 g/mol
InChI Key: ILRCGYURZSFMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol is a glycoside.
This compound is a natural product found in Clerodendrum, Asystasia, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : A study by Yukimasa et al. (1977) explored the synthesis of oligomers containing several hydroxyimino groups, which are structurally related to the compound . This research contributes to the broader understanding of chemical synthesis processes involving similar compounds (Yukimasa, Sawai, Obata, & Takizawa, 1977).

  • Diabetes Management : A computational study by Muthusamy & Krishnasamy (2016) identified 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, a structurally related compound, as a potential target for managing diabetes. The study highlighted the compound's interaction with several enzymes relevant to diabetes (Muthusamy & Krishnasamy, 2016).

  • Drug Development and Chemical Reactions : Tanaka et al. (1996) researched the synthesis and reactions of ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates, a compound similar to 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol. This study is significant for understanding the chemical properties and potential applications in drug development (Tanaka, Kawano, Islam, Hiroyasu, Hatanaka, & Ueda, 1996).

  • Solubility in Ethanol-Water Solutions : Gong et al. (2012) conducted a study on the solubility of various saccharides, including those structurally similar to this compound, in ethanol-water solutions. This research is crucial for applications in pharmaceutical formulations and chemical processing (Gong, Wang, Zhang, & Qu, 2012).

  • Identification and Analysis Techniques : The work of Yu Shu-lin (2010) focused on identifying the structure of 4-(2-(4-(benzyloxy)phenoxy)ethoxy)butane-1,2,3-triol, a compound related to the one , using nuclear magnetic resonance. This study demonstrates the application of analytical techniques in identifying and understanding the structure of complex organic molecules (Yu Shu-lin, 2010).

properties

IUPAC Name

2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRCGYURZSFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860073
Record name 2-(4-Hydroxyphenyl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
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2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

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